5-[5-(3-hydroxy-4-methoxyphenyl)pyrazolidin-3-ylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
6-HYDROXY-5-[5-(3-HYDROXY-4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes hydroxy, methoxy, and pyrazolyl groups, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-HYDROXY-5-[5-(3-HYDROXY-4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the aza-Diels–Alder reaction between 4-(4-methoxyphenyl)oxazole-2-amine and 6-phenyl-3-(2-pyridyl)-1,2,4-triazine-5-carbonitrile . This reaction is carried out under solvent-free conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, temperature control, and solvent selection to facilitate the reaction and subsequent purification steps.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The pyrazolyl group can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.
Biology
Biologically, this compound may exhibit interesting pharmacological properties due to its structural features. It could be investigated for potential antimicrobial, anticancer, or anti-inflammatory activities.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development and biomedical research.
Industry
Industrially, this compound may find applications in the synthesis of advanced materials, pharmaceuticals, and agrochemicals. Its unique structure allows for the development of novel compounds with specific properties.
Mechanism of Action
The mechanism of action of 6-HYDROXY-5-[5-(3-HYDROXY-4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves its interaction with molecular targets such as enzymes, receptors, or DNA. The hydroxy and methoxy groups may facilitate binding to these targets, while the pyrazolyl group could modulate the compound’s activity. The exact pathways and molecular targets depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 6-Hydroxy-4’,5,7-trimethoxyflavone
- 6-Hydroxy-N-(3-methoxyphenyl)-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide
- 6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate
Uniqueness
What sets 6-HYDROXY-5-[5-(3-HYDROXY-4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE apart is its combination of hydroxy, methoxy, and pyrazolyl groups within a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and application in various fields.
Properties
Molecular Formula |
C16H18N4O5 |
---|---|
Molecular Weight |
346.34 g/mol |
IUPAC Name |
6-hydroxy-5-[5-(3-hydroxy-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H18N4O5/c1-19-14(22)13(15(23)20(2)16(19)24)10-7-9(17-18-10)8-4-5-12(25-3)11(21)6-8/h4-6,9,17,21-22H,7H2,1-3H3 |
InChI Key |
VODCJJTWAHTJGJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C2=NNC(C2)C3=CC(=C(C=C3)OC)O)O |
Origin of Product |
United States |
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